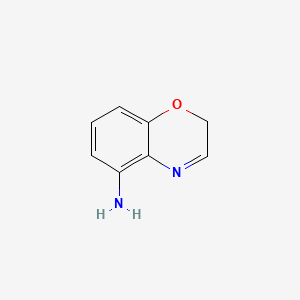

2H-1,4-Benzoxazin-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

177538-70-4 |

|---|---|

Molecular Formula |

C8H8N2O |

Molecular Weight |

148.165 |

IUPAC Name |

2H-1,4-benzoxazin-5-amine |

InChI |

InChI=1S/C8H8N2O/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-4H,5,9H2 |

InChI Key |

WYXZFYVGOMVKEG-UHFFFAOYSA-N |

SMILES |

C1C=NC2=C(C=CC=C2O1)N |

Synonyms |

2H-1,4-Benzoxazin-5-amine(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2h 1,4 Benzoxazine Derivatives

Classical Approaches to the 2H-1,4-Benzoxazine Core

Traditional methods for constructing the benzoxazine (B1645224) scaffold have been the bedrock of research in this area for decades. These approaches include condensation reactions, reductive cyclizations, intramolecular rearrangements, and multicomponent reactions.

Condensation reactions are a cornerstone for the synthesis of the 2H-1,4-benzoxazine core, particularly for producing 2H-benzo[b] Current time information in Bangalore, IN.oxazin-3(4H)-one derivatives. A prevalent method involves the reaction of o-aminophenols with α-halo-acyl halides, such as chloroacetyl chloride, or with 2-bromoalkanoates. ijpsjournal.comresearchgate.netresearchgate.net For instance, the synthesis of 2H-benzo[b] Current time information in Bangalore, IN.oxazin-3(4H)-one can be achieved by reacting 2-aminophenol (B121084) with chloroacetic acid. ijpsjournal.com This direct cyclization is a straightforward and widely used approach. researchgate.net

More advanced one-pot condensation methods have also been developed. One such technique uses an ionic liquid, [omim][BF4], as a recyclable medium for the reaction between o-aminophenols and 2-bromoalkanoates, which proceeds at room temperature with high chemoselectivity and yields. researchgate.net Another approach involves the condensation of o-aminophenols with 2-bromo-1-aryl-ethanones, catalyzed by HClO4-SiO2, to produce 3-aryl-2H-benzo Current time information in Bangalore, IN.oxazines. researchgate.net

Table 1: Examples of Condensation Reactions for Benzoxazine Synthesis

| Starting Materials | Reagents/Conditions | Product Type |

|---|---|---|

| 2-Aminophenol, Chloroacetic acid | Heat | 2H-benzo[b] Current time information in Bangalore, IN.oxazin-3(4H)-one |

| o-Aminophenols, 2-Bromoalkanoates | DBU, [omim][BF4], Room Temperature | N-substituted 2H-benzo[b] Current time information in Bangalore, IN.oxazin-3(4H)-one derivatives |

This table summarizes various condensation strategies for the synthesis of the benzoxazine core.

Reductive cyclization offers an alternative and efficient pathway to the 2H-1,4-benzoxazine skeleton, typically starting from ortho-nitrophenol derivatives. A common strategy involves the alkylation of an o-nitrophenol followed by the reduction of the nitro group, which triggers an intramolecular cyclization.

One notable method is the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts using iron powder in acetic acid (Fe/acetic acid). ijsr.net This system provides excellent yields and is compatible with a variety of functional groups, including alkyl, ester, and halogens. ijsr.net Another approach involves the tandem reduction and oxirane ring-opening of substituted 2-nitrophenoxymethyloxiranes. thieme-connect.com This domino reaction can be initiated by reducing agents that selectively target the nitro group in the presence of an epoxide functionality. thieme-connect.com For example, the use of Hantzsch 1,4-dihydropyridine (B1200194) (HEH) with a Pd/C catalyst has been shown to reduce the nitro group, leading to a subsequent intramolecular 6-exo attack of the newly formed amine on the epoxide ring to yield 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine. thieme-connect.com

Table 2: Reductive Cyclization Methods for Benzoxazine Synthesis

| Starting Material | Reducing System | Product |

|---|---|---|

| 2-(2-Nitrophenoxy)acetonitrile adducts | Fe / Acetic Acid | 2H-1,4-Benzoxazin-3-(4H)-ones |

This table presents examples of reductive cyclization strategies starting from nitrophenol precursors.

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, provides a powerful and versatile route for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones. researchgate.netasianpubs.org This method typically involves a multi-step, one-pot process that begins with the preparation of an N-substituted 2-chloroacetamide (B119443) from a primary amine and chloroacetyl chloride. asianpubs.orgsemanticscholar.org This intermediate then undergoes an O-alkylation reaction with a substituted 2-chlorophenol (B165306) in the presence of a base like potassium carbonate (K2CO3). asianpubs.orgsemanticscholar.org

The crucial final step is the base-mediated intramolecular cyclization of the O-alkylation product. asianpubs.org Strong bases such as cesium carbonate (Cs2CO3) in a solvent like dimethylformamide (DMF) are effective in promoting the Smiles rearrangement to furnish the desired 2H-1,4-benzoxazin-3(4H)-one derivatives in moderate to excellent yields. researchgate.netasianpubs.orgsemanticscholar.org This methodology has been shown to be effective for a range of substrates, including those with sterically hindered groups. asianpubs.org Microwave irradiation has also been employed to accelerate these reactions, significantly reducing reaction times from hours to minutes. koreascience.kr

Reaction Scheme for Smiles Rearrangement:

Amide Formation: Primary Amine + Chloroacetyl Chloride → N-substituted 2-chloroacetamide

O-Alkylation: N-substituted 2-chloroacetamide + 2-Chlorophenol → O-alkylation intermediate

Cyclization (Smiles Rearrangement): O-alkylation intermediate → 2H-1,4-Benzoxazin-3(4H)-one

The Mannich reaction is the most common and versatile method for synthesizing 3,4-dihydro-2H-1,3-benzoxazine monomers, which are precursors to polybenzoxazines. mdpi.com This is typically a one-pot, three-component condensation involving a phenol (B47542), a primary amine, and formaldehyde. mdpi.comikm.org.my The ability to vary the starting phenol and amine components allows for significant structural diversity in the resulting benzoxazine monomers. mdpi.com

The reaction is generally carried out by refluxing the three components in a solvent like dioxane or ethanol. mdpi.comnih.govresearchgate.net For example, benzoxazine monomers can be prepared by refluxing a mixture of a para-substituted phenol, a primary amine, and paraformaldehyde in dioxane for several hours. mdpi.comresearchgate.net This straightforward procedure has been widely adopted for creating a vast library of benzoxazine monomers with tailored properties. mdpi.com Asymmetric Mannich reactions have also been reported, leading to more complex benzoxazine dimer derivatives. nih.goviucr.org

Table 3: Typical Mannich Reaction for Dihydrobenzoxazine Synthesis

| Phenol Component | Amine Component | Aldehyde Component | Solvent | Product |

|---|---|---|---|---|

| p-cresol | Cyclohexylamine | Paraformaldehyde | Dioxane | Benzoxazine monomer |

| Thymol | Methylamine (B109427) | Paraformaldehyde | Ethanol | Thymol-based benzoxazine monomer |

This table illustrates the components used in the one-pot Mannich reaction to produce various dihydrobenzoxazine monomers.

Smiles Rearrangement in 2H-1,4-Benzoxazin-3(4H)-one Synthesis

Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 2H-1,4-benzoxazines. Copper-catalyzed reactions, in particular, have emerged as a powerful tool for constructing the benzoxazine ring system through C-N and C-O bond formations.

Copper-catalyzed methodologies provide efficient and versatile one-pot syntheses of 2H-1,4-benzoxazin-3(4H)-ones. These reactions often proceed under mild conditions and tolerate a broad range of functional groups.

One prominent strategy involves a cascade reaction beginning with the nucleophilic substitution of a 2-halophenol with a 2-chloroacetamide, followed by an intramolecular copper(I)-catalyzed C-N coupling cyclization. ijsr.netacs.org This process can be effectively catalyzed by a CuI/DBU system, offering a short reaction time and a broad substrate scope. acs.org A ligand-free copper-catalyzed cascade reaction has also been developed, further simplifying the procedure. organic-chemistry.org

Table 4: Copper-Catalyzed Syntheses of 2H-1,4-Benzoxazin-3(4H)-ones

| Reactants | Catalyst System | Reaction Type |

|---|---|---|

| 2-Halophenols, 2-Chloroacetamides | CuI / DBU | Cascade Nucleophilic Substitution / C-N Coupling Cyclization |

| o-Halophenols, 2-Halo-amides | CuI | One-pot Cascade Coupling |

This table highlights different copper-catalyzed strategies for the one-pot synthesis of the 2H-1,4-benzoxazin-3(4H)-one scaffold.

Rhodium-Catalyzed Ortho-Functionalizations and Cyclizations

Rhodium catalysis has emerged as a powerful tool for the synthesis of complex benzoxazine structures through C-H bond activation and functionalization. These methods allow for the direct modification of the benzoxazine core, leading to novel spirocyclic and polycyclic systems.

A notable application is the Rh(III)-catalyzed [3+2] spiroannulation of 2-aryl-1,4-benzoxazines with internal alkynes, such as 4-hydroxy-2-alkynoates. uva.es This reaction proceeds via a cascade of C-H activation and annulation, yielding highly rigid spirolactones with good yields and high regioselectivity. uva.es Another significant development is the diastereoselective spirocyclization of benzoxazines with nitroolefins. This Rh(III)-catalyzed [3+2] annulation occurs through a redox-neutral C-H functionalization pathway under mild conditions. google.com The process is highly atom-efficient and constructs three continuous stereogenic centers from achiral substrates, affording a range of nitro-substituted spirocyclic 2,3-dihydro-1,4-benzoxazine derivatives in good to excellent yields and with high diastereoselectivity. uva.esgoogle.com

Furthermore, rhodium catalysis enables the synthesis of polycyclic heteroarenes. A Rh(III)-catalyzed twofold C-H activation of 3-aryl-2H-benzo[b] google.comresearchgate.netoxazines and subsequent annulation with α-diazo-β-ketoesters has been reported to create complex fused systems. google.com

Table 1: Examples of Rhodium-Catalyzed Reactions for Benzoxazine Derivatives To view the data, click the headers to sort or use the search bar to filter.

| Reactants | Catalyst System | Product Type | Key Features | Yield | Ref |

|---|---|---|---|---|---|

| 2-Aryl-1,4-benzoxazines + 4-Hydroxy-2-alkynoates | Rh(III) | Spirolactones | C-H activation/annulation cascade, high regioselectivity | Good | uva.es |

| Benzoxazines + Nitroolefins | Rh(III) | Spirocyclic 2,3-dihydro-1,4-benzoxazines | Redox-neutral, high diastereoselectivity, 3 continuous stereocenters | Good to Excellent | google.com |

| 3-Aryl-2H-benzo[b] google.comresearchgate.netoxazines + α-Diazo-β-ketoesters | Rh(III) | Polycyclic Heteroarenes | Twofold C-H activation | N/A | google.com |

Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines

The asymmetric hydrogenation of the C=N double bond in 2H-1,4-benzoxazines is a crucial transformation for accessing chiral 3,4-dihydro-2H-1,4-benzoxazines, which are valuable building blocks in pharmaceutical synthesis. google.com Iridium complexes, particularly with chiral ligands, have proven to be highly effective catalysts for this purpose.

Significant progress has been made using catalyst systems composed of an iridium(I) precursor, such as [Ir(COD)Cl]₂, and a chiral phosphine (B1218219) ligand. For instance, the combination of [Ir(COD)Cl]₂ with the (S)-SegPhos ligand and iodine as an additive has been successfully applied to the highly enantioselective hydrogenation of 3-aryl-2H-1,4-benzoxazines, achieving up to 92% enantiomeric excess (ee). researchgate.netijsr.net

Researchers have also developed novel chiral phosphine-aminophosphine ligands derived from 1,2,3,4-tetrahydro-1-naphthylamine (B1195953). google.com These unsymmetrical hybrid ligands, when used in iridium-catalyzed asymmetric hydrogenation of 3-aryl-2H-1,4-benzoxazines, have demonstrated excellent performance, affording good enantioselectivities (up to 95% ee) and high catalytic activity with a substrate-to-catalyst ratio (S/C) up to 5000. google.com This represents one of the most effective systems reported for this transformation. google.com The reaction is typically performed at room temperature in a suitable solvent like CH₂Cl₂ under hydrogen pressure. google.comijsr.net

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2H-1,4-Benzoxazines To view the data, click the headers to sort or use the search bar to filter.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Key Features | Ref |

|---|---|---|---|---|

| 3-Aryl-2H-1,4-benzoxazines | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | Up to 92% | Highly enantioselective | researchgate.netijsr.net |

| 3-Aryl-2H-1,4-benzoxazines | [Ir(COD)Cl]₂/Chiral phosphine-aminophosphine ligand | Up to 95% | High catalytic activity (S/C up to 5000) | google.com |

| 3-Styryl-2H-1,4-benzoxazine derivatives | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ followed by Pd/C | 93-95% | Two-step consecutive hydrogenation | researchgate.netijsr.net |

Palladium-Catalyzed Hydrogenation Strategies

Palladium-based catalysts are versatile and widely used in the synthesis of 1,4-benzoxazine derivatives, primarily through hydrogenation and cyclization reactions.

Palladium on carbon (Pd/C) is a common catalyst for the reduction of nitro groups, which is often a key step in the synthesis of the benzoxazine core. For example, the reduction of a nitro group to an amine can be followed by an intramolecular Mannich cyclization to form the 1,4-benzoxazine scaffold. researchgate.net In some multi-step strategies, an iridium-catalyzed hydrogenation of a C=C bond is followed by a Pd/C-catalyzed hydrogenation of a C=N bond to yield fully saturated chiral benzoxazine derivatives with high enantioselectivity. researchgate.netijsr.net

Palladium catalysts are also instrumental in intramolecular cyclization reactions to form the benzoxazine ring. researchgate.net One approach involves the use of Pd(0) catalysts with specific ligands like XPhos to facilitate the cyclization of precursors such as 2-bromoacetophenone (B140003) derivatives. researchgate.net Furthermore, a one-pot palladium-catalyzed reaction has been developed for the stereoselective synthesis of (E)-3-arylidene-3,4-dihydro-2H-1,4-benzoxazines at room temperature. ciac.jl.cn This method is noted for its operational simplicity, mild conditions, and tolerance of various functional groups. ciac.jl.cn More advanced tandem strategies, such as a palladium-catalyzed allylic amination/oxa-Michael addition of vinyl methylene (B1212753) cyclic carbonates with bisnucleophiles, have been developed to produce chiral 3,4-dihydro-2H-benzo[b] google.comresearchgate.netoxazines in good yields and enantioselectivities. researchgate.net

Sn-Catalyzed Rearrangement Protocols

Tin-based catalysts, particularly Lewis acidic tin(IV) chloride (SnCl₄), have been employed in the synthesis of benzoxazine derivatives, although their application is more prominent for the 1,3-benzoxazine isomer. SnCl₄ has been shown to be an efficient catalyst for the aza-acetalization of aromatic aldehydes with o-arylaminomethyl phenols, leading to aryl-substituted 3,4-dihydro-2H-1,3-benzoxazines in good yields under mild conditions.

In the context of 1,4-benzoxazine synthesis, tin compounds are more commonly used as reagents rather than in catalytic rearrangement protocols. For instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) is used for the reduction of a nitro group in 4-bromo-2-nitrophenol (B183274). The resulting aminophenol is then subjected to ring closure with chloroacetyl chloride to yield 6-bromo-2H-1,4-benzoxazin-3(4H)-one. While indium-induced reductive cyclizations of aromatic nitro compounds have been shown to be effective, it was noted that metals like zinc and tin were not effective for similar transformations under the tested environmentally friendly conditions (aqueous ethanol).

Green Chemistry Approaches in Benzoxazine Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes to benzoxazines, minimizing waste, energy consumption, and the use of hazardous substances.

Solvent-Free Synthesis Protocols

Eliminating organic solvents from chemical reactions is a key goal of green chemistry, as it reduces environmental impact and simplifies product purification. Several solvent-free protocols for the synthesis of benzoxazine derivatives have been reported.

One approach involves a domino reaction of 2-isocyanophenol esters, which proceeds under metal-, reagent-, and solvent-free conditions to produce functionalized 2H-1,4-benzoxazines. This reaction is notable for a 1,5-acyl migration on a 1,4-diazabutatriene intermediate, which acts as a self-catalytic step. Another method utilizes microwave irradiation for the one-pot synthesis of compounds like 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine from an aromatic amine, a phenol, and formaldehyde, offering a rapid and high-yielding alternative to traditional methods. Ball-milling has also been employed; for example, milling 2,4-dimethylphenol, paraformaldehyde, and methylamine hydrochloride at 35°C yields 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. While solvent-free methods may sometimes result in slightly lower yields compared to solvent-based syntheses, they provide significant advantages in terms of energy efficiency, reduced purification steps, and scalability.

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They have been successfully used as reaction media for the synthesis of 2H-1,4-benzoxazine derivatives.

An efficient, one-pot synthesis of 3-aryl-2H-1,4-benzoxazine derivatives has been developed using the ionic liquid 1-octyl-3-methylimidazolium tetrafluoroborate (B81430) ([omim][BF₄]) as the reaction medium. The reaction between o-aminophenols and phenacyl bromides proceeds chemoselectively at room temperature in the presence of K₂CO₃/H₂O in the ionic liquid, affording high yields. A key advantage of this system is the ease of product separation by extraction with a solvent like diethyl ether, allowing the ionic liquid to be recovered and reused for several cycles without a noticeable decrease in performance. The use of ionic liquids not only provides an environmentally benign alternative to volatile organic solvents but can also influence the reaction pathway and product selectivity.

Deep Eutectic Solvents in Chemoselective Transformations

Deep eutectic solvents (DES) are emerging as green and effective media for organic synthesis. Composed of a mixture of a Lewis or Brønsted acid and a base, these solvents are often biodegradable, non-toxic, and inexpensive. arkat-usa.org Their use in the synthesis of benzoxazine derivatives has shown considerable promise.

One efficient method for synthesizing 2H-benzo[b] figshare.commdpi.comoxazin-3(4H)-one derivatives involves a one-pot chemoselective reaction between 2-aminophenols and 2-bromoalkanoates. arkat-usa.org This reaction proceeds smoothly in a deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335) at room temperature, notably without the need for an additional catalyst or base. arkat-usa.org The versatility of this method is demonstrated by its tolerance for various functional groups with different electronic properties on the reactants. arkat-usa.org

In a similar vein, the reaction of α-phenylglyoxylic acids with ortho-functionalized anilines, such as o-aminophenols, in a choline chloride/urea DES provides a selective route to 3-aryl-2H-benzo[b] figshare.commdpi.comoxazin-2-ones. researchgate.net Research has shown that these reactions can achieve near-quantitative yields under optimized conditions. For instance, reacting an o-aminophenol with an α-phenylglyoxylic acid at 80°C for two hours resulted in a 99% yield of the desired benzoxazin-2-one derivative. researchgate.net

Below is a table summarizing the use of Deep Eutectic Solvents in the synthesis of benzoxazine derivatives.

| DES Composition | Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Choline chloride / Urea | 2-aminophenols and 2-bromoalkanoates | 2H-benzo[b] figshare.commdpi.comoxazin-3(4H)-one derivatives | Room Temperature | Not specified | arkat-usa.org |

| Choline chloride / Urea | o-aminophenol and α-phenylglyoxylic acid | 3-aryl-2H-benzo[b] figshare.commdpi.comoxazin-2-ones | 80 °C, 2.0 h | up to 99% | researchgate.net |

Metal-Free Synthetic Routes for Benzoxazine Scaffolds

The development of metal-free synthetic routes is a significant goal in green chemistry, aiming to avoid the toxicity, cost, and environmental impact associated with transition metals. Several innovative metal-free approaches for constructing the 2H-1,4-benzoxazine skeleton have been reported.

A notable example is a multicomponent cascade reaction that utilizes a novel dipeptide-based phosphonium (B103445) salt as an organocatalyst. researchgate.netrsc.org This method efficiently constructs various chiral 2H-1,4-benzoxazine derivatives from readily available α-halogenated ketones, ortho-aminophenols, and aldehydes. researchgate.netrsc.org The process is praised for its excellent functional-group tolerance and its ability to create two stereogenic centers with high asymmetric induction. researchgate.net

Another sustainable approach involves a metal-free, microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. frontiersin.orgfrontiersin.org This method has been used to synthesize 3-aryl-2H-benzo[b] figshare.commdpi.comoxazin-2-one derivatives, including the natural product cephalandole A. frontiersin.org The reaction proceeds by coupling 3-chloro-1,4-benzoxazin-2-one with indoles under microwave irradiation, yielding the desired products in 7 to 12 minutes with yields ranging from 55% to 82%. frontiersin.orgfrontiersin.org

Furthermore, chiral phosphoric acid (CPA) has been employed as a catalyst in a versatile transition-metal-free synthesis of chiral 2H-1,4-benzoxazines. organic-chemistry.org This reaction involves the enantioselective desymmetrization of prochiral oxetanes, producing a range of benzoxazine derivatives in very good yields and high enantioselectivity under mild conditions. organic-chemistry.org Electrochemical methods also offer a green, metal-free alternative. A sustainable protocol for synthesizing CF3-containing benzoxazines has been developed using electrochemical oxidative and radical cascade cyclization of N-(2-vinylphenyl)amides, which avoids external oxidants and additives. rsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a well-established technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netfrontiersin.org

The synthesis of 2H-1,4-benzoxazine derivatives has significantly benefited from this technology. For example, a regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines from 2-aminophenols and 2-bromoalkanoates is greatly enhanced by microwave heating. organic-chemistry.org This method involves a base-mediated O-alkylation followed by an intramolecular amidation, furnishing the products in good yields (44-82%). organic-chemistry.org Microwave irradiation is particularly crucial for facilitating the final ring-closure (annulation) step, especially for intermediates with electron-withdrawing groups. organic-chemistry.org

Similarly, the synthesis of a library of 3,4-dihydro-2H-benzo[b] figshare.commdpi.comoxazines via a one-pot multicomponent reaction of substituted 2-aminophenols, benzaldehydes, and phenacyl bromides demonstrated the advantages of microwave assistance. arkat-usa.org This approach not only reduced reaction times and the amount of solvent needed but also improved product yield and purity, simplifying the work-up process. arkat-usa.org In another study, reactions that took 2-10 hours under conventional heating to produce substituted benzo[b] figshare.commdpi.comoxazin-3(4H)-ones were completed within minutes under microwave irradiation, affording moderate to excellent yields. researchgate.net

The table below highlights the improvements offered by microwave-assisted synthesis over conventional methods for benzoxazine derivatives.

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| bis-1,3-benzoxazines | Conventional | Longer | Lower | researchgate.net |

| Microwave | Shorter | Better | ||

| substituted benzo[b] figshare.commdpi.comoxazin-3(4H)-ones | Conventional | 2-10 hours | Moderate | |

| Microwave | Minutes | Excellent | ||

| bio-based benzoxazines | Conventional | Hours | Good | |

| Microwave | 6 minutes | Good |

Biocatalytic and Enantioselective Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by mild reaction conditions, high selectivity, and environmental compatibility. tandfonline.com The enantioselective synthesis of chiral 1,4-benzoxazine derivatives, which are important for pharmaceutical applications, has been successfully achieved using biocatalytic methods.

A highly effective biocatalytic process for the enantioselective reduction of prochiral 2H-1,4-benzoxazines has been developed using imine reductases (IREDs). figshare.comacs.orgnih.gov These NAD(P)H-dependent enzymes catalyze the asymmetric reduction of the C=N bond in the benzoxazine ring to furnish the corresponding chiral 3,4-dihydro-2H-1,4-benzoxazines. researchgate.netacs.org

This enzymatic reduction proceeds smoothly under mild conditions in aqueous media, achieving excellent enantioselectivities of up to 99% enantiomeric excess (ee). figshare.comacs.orgnih.gov The efficiency of this biocatalytic method has been demonstrated on a preparative laboratory scale, with substrate loadings of 10 g/L, resulting in quantitative conversion and 99% ee for the (S)-enantiomer when using a tailor-made whole-cell catalyst. acs.org This highlights the potential of IREDs for the industrial production of optically active benzoxazine derivatives. researchgate.net

A critical aspect for the economic feasibility of biocatalytic reactions involving expensive nicotinamide (B372718) cofactors like NAD(P)H is the implementation of an efficient in-situ cofactor recycling system. mdpi.comnih.gov In the imine reductase-mediated reduction of 2H-1,4-benzoxazines, only a catalytic amount of the NADPH cofactor is required. figshare.comacs.orgnih.gov

The regeneration of the consumed NADPH is typically achieved using a substrate-coupled approach. mdpi.com D-glucose is added in stoichiometric amounts as the ultimate reducing agent. acs.org A second enzyme, glucose dehydrogenase (GDH), is employed to oxidize the glucose, which concurrently reduces NADP+ back to NADPH, thus closing the catalytic cycle. acs.org This process is driven forward by the hydrolysis of the gluconolactone (B72293) co-product to gluconic acid, making the regeneration nearly irreversible. mdpi.com The use of whole-cell catalysts that co-express both the imine reductase and the glucose dehydrogenase simplifies the process by containing the entire catalytic system within a single cell, bypassing the need for enzyme purification. figshare.commdpi.com

Imine Reductase-Mediated Enantioselective Reduction of 2H-1,4-Benzoxazines

Derivatization Strategies for 2H-1,4-Benzoxazin-5-amine Precursors

The synthesis of specifically substituted benzoxazines like this compound relies on effective derivatization strategies of suitable precursors. The common starting materials for the benzoxazine core are substituted 2-aminophenols. arkat-usa.orgingentaconnect.com For the target compound, this would typically involve a 2-aminophenol derivative carrying a precursor to the C5-amine group, such as a nitro group.

A general strategy involves the following key steps:

Introduction of a Nitrogen Functionality: Starting with a substituted phenol, a nitro group can be introduced at the desired position (para to the hydroxyl group) via nitration. This nitro-substituted phenol can then be reduced to an amino group.

Formation of the Oxazine (B8389632) Ring: The precursor, now a substituted 2-aminophenol, can undergo cyclization to form the 1,4-benzoxazine ring. For instance, reaction with α-halo ketones followed by cyclization is a common method. researchgate.net

Final Derivatization: If the amine functionality was carried through the synthesis in a protected form, a final deprotection step would be required. Alternatively, a precursor like a nitro-benzoxazine can be synthesized first, followed by the reduction of the nitro group to the desired amine. For example, catalytic hydrogenation is an effective method for reducing a nitro group to an amine without affecting the oxazine ring.

Another approach involves the derivatization of an existing benzoxazine core. For example, functional groups on the aromatic ring of a pre-formed benzoxazine can be modified. Nucleophilic aromatic substitution on a halo-substituted benzoxazine or palladium-catalyzed cross-coupling reactions are powerful tools for introducing various functional groups, which could subsequently be converted to an amine.

Introduction of Amine Functionalities via Reduction

A primary and widely utilized method for introducing an amine group onto the benzoxazine ring is through the reduction of a corresponding nitro-substituted precursor. This transformation is a cornerstone reaction in the synthesis of aromatic amines and is readily applicable to the benzoxazine framework.

The reduction of nitroaromatics can be achieved using several well-established methods, including catalytic hydrogenation or the use of stoichiometric metal reagents in an acidic medium. masterorganicchemistry.com In the context of benzoxazine synthesis, catalytic hydrogenation is a common choice, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. mdpi.com This method is generally clean and efficient. For instance, various nitro benzoxazine derivatives have been successfully reduced to their corresponding amino compounds in yields ranging from 55% to 100% using a Pd/C catalyst in methanol (B129727) at room temperature. mdpi.com

Alternatively, reduction can be performed using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com A specific example involves the reduction of 4-bromo-2-nitrophenol using tin(II) chloride dihydrate (SnCl₂) in concentrated hydrochloric acid as an initial step toward the synthesis of 6-bromo-2H-1,4-benzoxazin-3(4H)-one. ijsr.net

| Nitro-Precursor | Reducing Agent/Catalyst | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitro benzoxazine derivatives | H₂, Pd/C | Methanol, rt, 12 h | Amino benzoxazine derivatives | 55-100% | mdpi.com |

| 4-Bromo-2-nitrophenol | SnCl₂·2H₂O | Conc. HCl | 2-Amino-4-bromophenol | Not specified | ijsr.net |

| General Aromatic Nitro Group | Fe, Sn, or Zn | HCl | Aromatic Amine | General Method | masterorganicchemistry.com |

Halogenation and Subsequent Amination

A two-step approach involving initial halogenation of the benzoxazine ring followed by a subsequent amination reaction provides a versatile route to aminobenzoxazines. This strategy allows for the precise placement of the amine functionality.

The first step, halogenation, can be achieved through various methods. A microwave-assisted, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazin-2-ones has been reported. bohrium.com Another modern approach is the visible-light-induced photoelectrochemical synthesis of 4-halomethyl benzoxazines, which uses n-tetrabutylammonium halides (nBu₄NX) as the halogen source. rsc.org

Once the halogenated benzoxazine is obtained, the amine group can be introduced, often through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful tool for this transformation. This reaction has been employed to prepare 4-aryl-substituted 3,4-dihydro-2H-1,4-benzoxazines by coupling various 1,4-benzoxazine precursors with substituted bromobenzenes. mdpi.com While some older methods for preparing N-substituted aminobenzoxazoles from halo-precursors have been noted, they often require toxic and acidic halogenating agents. nih.govacs.org

| Step | Substrate | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Halogenation | 3-Phenyl-2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazin-2-one | Pd catalyst, Microwave | Halogenated benzoxazinone (B8607429) | bohrium.com |

| Halogenation | Olefinic amides | nBu₄NX, Visible light, Electrosynthesis | 4-Halomethyl benzoxazine | rsc.org |

| Amination | 1,4-Benzoxazine & Substituted bromobenzene | Buchwald-Hartwig cross-coupling | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine | mdpi.com |

Synthesis of Substituted Aminobenzoxazines

Direct methods for synthesizing substituted aminobenzoxazines offer efficient alternatives to multi-step routes. These syntheses often involve cyclization reactions where the amine functionality is incorporated from the start.

One notable method is the palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides, which can yield both 2-aminobenzoxazoles and 3-aminobenzoxazines under mild, atmospheric conditions. acs.orgacs.org This procedure is valued for its operational simplicity and broad substrate scope, providing moderate to excellent yields. acs.orgacs.org

Another approach utilizes an iodine-catalyzed desulfurative cyclization. thieme-connect.com This transition-metal-free method transforms 1-[2-(hydroxymethyl)phenyl]-3-phenylthioureas into N-aryl-4H-benzoxazin-2-amines. The reaction proceeds smoothly at room temperature in the presence of molecular iodine and hydrogen peroxide, affording the desired products in moderate to good yields (28–90%). thieme-connect.com

| Method | Starting Materials | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Palladium-Catalyzed Aerobic Oxidation | o-Aminophenols, Isocyanides | Pd(PPh₃)₄ | Dioxane, Air, rt | 2-Aminobenzoxazoles / 3-Aminobenzoxazines | Moderate to Excellent | acs.orgacs.org |

| Iodine-Catalyzed Desulfurative Cyclization | 1-[2-(hydroxymethyl)phenyl]-3-phenylthioureas | I₂, H₂O₂ | THF, rt, 2 h | N-aryl-4H-benzoxazin-2-amines | 28-90% | thieme-connect.com |

C-C Bond Formation via Cross-Dehydrogenative Coupling

Cross-dehydrogenative coupling (CDC) reactions represent an atom-economical strategy for forming C-C bonds by directly coupling two C-H bonds. acs.org This approach has been successfully applied to the functionalization of the benzoxazine core.

Various metal catalysts have been employed to facilitate these transformations. For instance, a visible light-induced aerobic oxidative dehydrogenative coupling of glycine (B1666218) esters with β-naphthols, using a combination of photoredox and Lewis acid catalysis, yields a range of 1,3-benzoxazines in good yields. acs.org Copper-catalyzed CDC reactions have been used to synthesize 4H-3,1-benzoxazines through successive C-H activation. nih.gov Furthermore, an efficient method for the C(sp³)–C(sp³) oxidative dehydrogenative coupling of 1,4-benzoxazin-2-ones with malonate derivatives has been developed using FeCl₂·H₂O as a catalyst and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant under solvent-free ball-milling conditions. arkat-usa.org This reaction provides the target products in high yields within 3-5 hours. arkat-usa.org

| Benzoxazine Substrate | Coupling Partner | Catalyst/Oxidant System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Glycine esters | β-Naphthols | Photoredox catalyst + Lewis acid | Visible light, Aerobic | 1,3-Benzoxazines | Good | acs.org |

| N-para-tolylamides | (Intramolecular) | Copper catalyst | Not specified | 4H-3,1-Benzoxazines | Not specified | nih.gov |

| 1,4-Benzoxazin-2-ones | Malonate derivatives | FeCl₂·2H₂O / DDQ | Ball-milling, rt, 3-5 h | (1,4-Benzoxazinon-3-yl)malonates | High | arkat-usa.org |

Reaction Mechanisms and Chemical Reactivity of 2h 1,4 Benzoxazine Systems

Ring-Opening and Cyclization Pathways

Ring-opening and cyclization are fundamental reaction pathways for benzoxazines, often proceeding through cationic intermediates. These reactions are crucial for both the synthesis of the benzoxazine (B1645224) ring system and its subsequent polymerization into high-performance polybenzoxazines. rsc.org

The oxazine (B8389632) ring in benzoxazine derivatives is susceptible to nucleophilic attack, which can lead to ring-opening. The carbon atom positioned between the oxygen and nitrogen (C2) is electrophilic and a primary site for nucleophilic substitution. For instance, the polymerization of 3,4-dihydro-1,3-benzoxazines can be initiated by a nucleophilic attack on the electrophilic methylene (B1212753) group (N-CH₂-O). mdpi.com Similarly, in certain 1,4-benzoxazine derivatives, the chlorine atom on the ring can undergo nucleophilic substitution reactions. smolecule.com

A common synthetic strategy involves the SN2-type ring-opening of activated aziridines by phenoxides. acs.orgorganic-chemistry.org In this domino reaction, the phenoxide ion attacks the aziridine (B145994) ring, which is then followed by a copper-catalyzed intramolecular C(aryl)-N bond formation (Goldberg coupling cyclization) to yield the 3,4-dihydro-2H-1,4-benzoxazine structure. acs.org This process is highly efficient and stereospecific. organic-chemistry.org

Table 1: Examples of Nucleophilic Substitution in Benzoxazine Synthesis

| Starting Materials | Catalyst/Reagents | Product | Key Mechanism | Reference |

|---|---|---|---|---|

| o-Iodophenol, N-tosylaziridine | CuI, Ethylene diamine, Cs₂CO₃ | trans-3,4-Dihydro-2H-1,4-benzoxazine | Domino aziridine ring opening (SN2) and Goldberg coupling cyclization. acs.org | acs.org |

Thermal treatment of benzoxazines initiates a ring-opening polymerization process. kpi.ua The mechanism is widely proposed to proceed through the formation of a cationic intermediate, specifically an iminium ion. kpi.uamdpi.com The process begins with the cleavage of the O-CH₂-N bond in the oxazine ring. rsc.org This ring-opening is an autocatalytic process, often initiated by the protonation of the oxygen atom, which generates a carbocation or iminium ion. acs.orgresearchgate.net

This reactive iminium ion intermediate is a key species in the subsequent polymerization steps. mdpi.comresearchgate.net The formation of the iminium ion can be observed through spectroscopic methods, such as an increasing intensity of the peak at ~1650 cm⁻¹ in FTIR spectra during the curing process. mdpi.com The thermal stability of the initial benzoxazine monomer influences the temperature at which this decomposition and ion formation occurs. acs.org

Following its formation, the electrophilic iminium ion plays a central role in the propagation of polymerization. acs.org It can undergo an electrophilic attack or substitution on another benzoxazine monomer. mdpi.comacs.org This electrophilic aromatic substitution typically occurs at the ortho or para positions of the phenolic ring of another monomer, leading to the formation of Mannich bridges (Ar-CH₂-N) and the characteristic cross-linked network of polybenzoxazines. mdpi.commdpi.com The generated phenolic hydroxyl groups can then act as initiators for further ring-opening polymerization, perpetuating the process. acs.org

Thermal Decomposition and Iminium Ion Formation

Reactivity of Specific Functional Groups within the Benzoxazine Framework

The presence of additional functional groups on the benzoxazine skeleton, particularly carbonyl groups in oxo-derivatives, introduces alternative reaction sites and pathways.

Benzoxazine derivatives containing a carbonyl group (oxo-derivatives), such as 2H-1,4-benzoxazin-3(4H)-one, exhibit reactivity associated with the lactam functionality. The carbonyl group is susceptible to nucleophilic addition. For example, reduction reactions can convert the oxo group into a hydroxyl group.

Furthermore, the carbonyl group can be replaced. The substitution of the oxo-group at position 4 with a thioxo-group has been shown to modulate the biological activity of the compound. researchgate.net These oxo-derivatives can serve as versatile intermediates in the synthesis of other heterocyclic systems, such as quinazolinones. mdpi.com

Table 2: Reactivity of Carbonyl Groups in Benzoxazine Derivatives

| Derivative | Reaction Type | Reagents/Conditions | Product/Outcome | Reference |

|---|---|---|---|---|

| Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | Reduction | Reducing agents | Conversion of oxo group to hydroxyl group. | |

| 3-substituted-1,3-benzoxazin-2,4-dione | Thionation | Lawesson's reagent (or similar) | Replacement of carbonyl with thiocarbonyl group. researchgate.net | researchgate.net |

Beyond the cyclic form, benzoxazinoids can exist in an open-ring configuration, which exposes different reactive moieties. wur.nl The open form of hydroxamic acid derivatives of benzoxazinones can expose an α-dicarbonyl group that is reactive towards nucleophiles like thiols and amines. wur.nl

A significant aspect of the reactivity of certain benzoxazine derivatives, particularly hydroxamic acids, involves the formation of highly electrophilic nitrenium ions (R-N⁺-R'). researchgate.net These ions can be generated under strongly acidic conditions, where protonation of the hydroxamic acid's hydroxyl group facilitates N-O bond cleavage. researchgate.net Nitrenium ions can also be formed through the elimination of a good leaving group from the nitrogen atom, a process that can be facilitated by Lewis acids. mdpi.com The resulting nitrenium ion is a potent electrophile that can react with various nucleophiles or undergo intramolecular cyclization. researchgate.netmdpi.com The stability of the nitrenium ion is enhanced by electron-donating substituents on the aromatic ring, which can delocalize the positive charge through resonance. researchgate.net

Reactions Involving Amino Substituents

The amino group on the aromatic ring of the 2H-1,4-benzoxazine nucleus, as exemplified by 2H-1,4-Benzoxazin-5-amine and its derivatives, serves as a versatile functional handle for a variety of chemical transformations. Its nucleophilic character allows for participation in substitution and condensation reactions, enabling the synthesis of more complex molecular architectures. evitachem.com

One notable reaction is sulfonylation followed by nucleophilic substitution . For instance, 2H-benzo[b] evitachem.comsemanticscholar.orgoxazin-3(4H)-one can be treated with chlorosulfonic acid to yield the corresponding sulfonyl chloride. This intermediate can then react with various aryl amines, where the amino group of the aryl amine acts as a nucleophile, displacing the chloride to form a new series of sulfonamide derivatives. This two-step process highlights the reactivity of the benzoxazine core and the subsequent functionalization that can be achieved through an amino substituent. ijpsjournal.comijpsjournal.com

Another key reaction is the formation of pyrazole-fused benzoxazines . In a documented synthesis, a derivative of 2H-1,4-benzoxazin-3(4H)-one bearing an acetyl group with a terminal amine was used as a precursor. This amino group can be condensed with reagents like ethoxymethylenemalononitrile (B14416) to construct a pyrazole (B372694) ring, leading to complex heterocyclic systems such as 5-Amino-1-[(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl)acetyl]-1H-pyrazole-4-carbonitrile. koreascience.kr This demonstrates the utility of the amino group in building fused ring systems.

Furthermore, the amino group can be derivatized through standard reactions such as acylation . For example, the kinetic resolution of racemic 2,3-dihydro-3-methyl-4H-1,4-benzoxazine has been achieved through acylation with N-tosyl-(S)-prolyl chloride, indicating that the amino group within the heterocyclic ring readily participates in amide bond formation. researchgate.net While this example involves the nitrogen within the oxazine ring, similar reactivity is expected for an amino substituent on the benzene (B151609) ring.

The amino group can also be expected to undergo diazotization reactions, where it is converted to a diazonium salt. This highly reactive intermediate could then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups onto the aromatic ring of the benzoxazine system, although specific examples for this compound are not extensively documented in the reviewed literature.

Stereochemical Aspects of Benzoxazine Reactions

The synthesis of chiral 2H-1,4-benzoxazine derivatives with high stereochemical control is a significant area of research, driven by the prevalence of these scaffolds in biologically active molecules. Both enantioselective and diastereoselective methods have been developed to access these structures with defined stereochemistry.

Enantioselective Transformations

The creation of enantiomerically enriched 2H-1,4-benzoxazine derivatives has been successfully achieved through various catalytic asymmetric methods. These transformations are crucial for the synthesis of optically active compounds, which often exhibit distinct biological activities.

A prominent method is the enantioselective hydrogenation of the C=N bond in 2H-1,4-benzoxazine precursors. Iridium-catalyzed asymmetric hydrogenation has been shown to be highly effective. For example, using a chiral phosphine-aminophosphine ligand derived from 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) with an [Ir(COD)Cl]2 precatalyst, a range of 3-aryl-2H-1,4-benzoxazine derivatives have been hydrogenated to their corresponding 3,4-dihydro products with good to excellent enantioselectivities (up to 95% ee). smolecule.com Similarly, chiral cationic Ruthenium complexes have also been employed for the enantioselective hydrogenation of 3-aryl and 3-styryl-substituted-2H-1,4-benzoxazines, achieving high yields and enantiomeric excesses of up to 99%. ijsr.net

Biocatalysis offers a green and highly selective alternative. Imine reductases (IREDs) have been successfully used for the biocatalytic reduction of 2H-1,4-benzoxazines to the corresponding 3,4-dihydro derivatives. ijpsjournal.com This method operates under mild aqueous conditions and has provided access to products with up to 99% enantiomeric excess. ijpsjournal.com The efficiency of this biocatalytic approach has been demonstrated on a gram scale.

Kinetic resolution represents another strategy for obtaining enantiomerically enriched benzoxazines. The acylation of racemic 2,3-dihydro-3-methyl-4H-1,4-benzoxazine with a chiral acylating agent, N-tosyl-(S)-prolyl chloride, leads to the formation of diastereomeric amides. These diastereomers can be separated, and subsequent hydrolysis yields the individual (R)-enantiomer of the heterocyclic amine. researchgate.net

| Reaction Type | Catalyst/Reagent | Substrate Example | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | [Ir(COD)Cl]2 / Chiral Phosphine-aminophosphine | 3-Aryl-2H-1,4-benzoxazine | (S)-3-Aryl-3,4-dihydro-2H-1,4-benzoxazine | up to 95% | smolecule.com |

| Asymmetric Hydrogenation | Chiral Cationic Ru-MsDPEN Complex | 3-(4-MeO-C6H4)-2H-1,4-benzoxazine | (S)-3-(4-MeO-C6H4)-3,4-dihydro-2H-1,4-benzoxazine | 98% | ijsr.net |

| Biocatalytic Reduction | Imine Reductase (IRED) | 3-Methyl-2H-1,4-benzoxazine | (S)-3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | 99% | ijpsjournal.com |

| Kinetic Resolution | N-tosyl-(S)-prolyl chloride | (±)-2,3-dihydro-3-methyl-4H-1,4-benzoxazine | (R)-2,3-dihydro-3-methyl-4H-1,4-benzoxazine | >99% (after separation and hydrolysis) | researchgate.net |

Diastereoselective Control in Synthesis

The control of diastereoselectivity is critical when creating multiple stereocenters in a single molecule. For 2H-1,4-benzoxazine systems, several diastereoselective synthetic methods have been developed.

A notable approach is the one-pot, multicomponent synthesis of substituted 3,4-dihydro-2H-benzo[b] evitachem.comsemanticscholar.orgoxazines. This strategy involves the in situ formation of a Schiff base, followed by base-mediated alkylation with a phenacyl bromide derivative, and subsequent intramolecular cyclization. This cascade reaction can produce a mixture of diastereomers with excellent diastereoselectivity (up to a 99:1 diastereomeric ratio), often allowing for the isolation of a single diastereomer in good to excellent yields. ijpsjournal.comsmolecule.com

The diastereoselective incorporation of racemic imines into the benzoxazine structure has also been reported. A one-pot method combining a Grignard reagent, an ortho-OBoc salicylaldehyde (B1680747) derivative, and a racemic imine can lead to N-substituted 3,4-dihydro-2H-1,3-benzoxazines with diastereoselectivity. researchgate.net Although this example pertains to the 1,3-benzoxazine isomer, similar principles of diastereoselective addition can be envisioned for 1,4-benzoxazine synthesis.

Furthermore, kinetic resolution can be viewed as a method of diastereoselective synthesis. As mentioned previously, the acylation of a racemic amine with a chiral, non-racemic acylating agent produces a mixture of diastereomers. researchgate.net The differing reaction rates for the two enantiomers of the amine lead to one diastereomer being formed in excess. These diastereomers, having different physical properties, can then be separated chromatographically or by crystallization.

| Reaction Type | Key Reagents | Substrate Scope | Diastereomeric Ratio (dr) | Reference |

| One-Pot Multicomponent Reaction | 2-Aminophenol (B121084), Aldehyde, Phenacyl Bromide | Various substituted phenols, aldehydes, and phenacyl bromides | up to 99:1 | ijpsjournal.comsmolecule.com |

| Kinetic Resolution (Acylation) | N-tosyl-(S)-prolyl chloride | Racemic 2,3-dihydro-3-methyl-4H-1,4-benzoxazine | 80% de (diastereomeric excess) for the resulting amides | researchgate.net |

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation of 2h 1,4 Benzoxazin 5 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including the 2H-1,4-benzoxazine framework. It provides detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Core Structure Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the core structure of benzoxazine (B1645224) derivatives. orientjchem.orgnih.govrsc.org In ¹H NMR spectra of benzoxazine analogs, the protons on the aromatic ring typically appear as multiplets in the range of δ 6.7-7.9 ppm. ekb.eg The methylene (B1212753) protons of the oxazine (B8389632) ring (Ar-CH₂-N and O-CH₂-N) exhibit characteristic signals that are crucial for confirming the heterocyclic ring's presence. mdpi.comijstr.org For instance, in some derivatives, the Ar-CH₂-N protons can be observed as a singlet around 4.63 ppm, while the O-CH₂-N protons may appear as a singlet at approximately 4.71 ppm. ekb.eg

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms of the benzoxazine ring resonate at distinct chemical shifts. For example, the methylene carbons of the oxazine ring, Ar-CH₂-N and O-CH₂-N, have been reported to appear in the ranges of 45–50 ppm and 81–83 ppm, respectively. mdpi.com Aromatic carbons can be identified in the region of δ 110-150 ppm. clockss.orgrsc.org The presence of specific functional groups, such as a carbonyl group in benzoxazinone (B8607429) derivatives, is confirmed by a signal in the downfield region of the ¹³C NMR spectrum, often around 164 ppm. ekb.eg

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzoxazine Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Ar-H) | 6.7 - 7.9 (m) ekb.eg | 110 - 150 clockss.orgrsc.org |

| Methylene Protons (Ar-CH₂-N) | ~4.63 (s) ekb.eg | 45 - 50 mdpi.com |

| Methylene Protons (O-CH₂-N) | ~4.71 (s) ekb.eg | 81 - 83 mdpi.com |

| Amine Proton (NH) | ~9.45 (s) ekb.eg | - |

| Carbonyl Carbon (C=O) | - | ~164 ekb.eg |

| Note: Chemical shifts are approximate and can vary based on the specific analog and solvent used. s = singlet, m = multiplet. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for assembling the complete molecular structure by establishing correlations between different nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. mdpi.comuni.lu For instance, COSY can confirm the connectivity of protons within the aromatic ring and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govrsc.org This is crucial for assigning specific proton signals to their corresponding carbon atoms in the benzoxazine skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC establishes long-range correlations between protons and carbons that are separated by two or three bonds. nih.govuni.lu This technique is invaluable for connecting different fragments of the molecule, such as linking substituents to the benzoxazine core.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. nih.govmpg.de

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of 2H-1,4-benzoxazin-5-amine and its analogs. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. orientjchem.orgnih.gov High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the molecular formula of a compound with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. mdpi.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific substructures. For benzoxazine derivatives, common fragmentation patterns include the loss of small molecules or radicals from the parent ion, providing clues about the connectivity of the atoms. metu.edu.trnih.gov For example, the mass spectrum of a benzoxazine monomer based on phenol (B47542) and aniline (B41778) showed a molecular ion peak at m/z 211, with intense peaks corresponding to fragments like CH₂NC₆H₅ (m/z 105) and C₆H₅ (m/z 77). metu.edu.tr In some cases, a fragment with m/z 147 has been observed, which can be characteristic of certain benzoxazine structures. nih.gov The analysis of these fragmentation pathways helps to confirm the proposed structure of the synthesized compound. scitepress.orgresearchgate.net

Table 2: Common Fragments Observed in the Mass Spectra of Benzoxazine Derivatives

| m/z | Putative Fragment |

| 211 | Molecular ion of a phenol/aniline-based benzoxazine metu.edu.tr |

| 147 | Characteristic benzoxazine fragment nih.gov |

| 105 | CH₂NC₆H₅ metu.edu.tr |

| 77 | C₆H₅ metu.edu.tr |

| Note: The observed fragments can vary depending on the specific benzoxazine derivative and the ionization method used. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. researchgate.net

For this compound and its analogs, IR spectroscopy can confirm the presence of key structural features. The N-H stretching vibration of the amine group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. ekb.eg Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹. ekb.eg The C-O-C asymmetric and symmetric stretching vibrations of the oxazine ring are characteristic and appear at approximately 1230 cm⁻¹ and 1030 cm⁻¹, respectively. researchgate.net The presence of a C=O group in benzoxazinone derivatives is indicated by a strong absorption band in the range of 1650-1700 cm⁻¹. ekb.eg

Table 3: Characteristic IR Absorption Frequencies for Benzoxazine Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 ekb.eg |

| Aromatic C-H Stretch | 3000 - 3100 ekb.eg |

| Aliphatic C-H Stretch | 2850 - 3000 ekb.eg |

| C=O Stretch (Amide in Benzoxazinone) | 1650 - 1700 ekb.eg |

| C-O-C Asymmetric Stretch (Oxazine Ring) | ~1230 researchgate.net |

| C-O-C Symmetric Stretch (Oxazine Ring) | ~1030 researchgate.net |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. nih.govacs.org It is widely employed to assess the purity of synthesized this compound and its analogs. By using a suitable stationary phase (e.g., C18) and a mobile phase, the components of a sample are separated based on their differential partitioning between the two phases. nih.gov The retention time, the time it takes for a specific compound to elute from the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis of purity. For instance, the purity of benzoxazine derivatives can be determined using a reverse-phase HPLC system with a diode-array detector. nih.gov

Applications of 2h 1,4 Benzoxazine Derivatives in Chemical and Materials Science

Advanced Organic Synthesis Building Blocks

Derivatives of 2H-1,4-benzoxazine are valuable intermediates in organic synthesis due to their utility as building blocks for more intricate molecular architectures. smolecule.com Their stable structure, combined with the ability to undergo specific chemical transformations, makes them ideal starting points for constructing complex molecules. ijsr.net

The 2H-1,4-benzoxazine framework serves as a foundational template for the creation of a diverse range of complex heterocyclic compounds. researchgate.net Synthetic chemists utilize these derivatives to access novel molecular structures that may possess important biological or material properties. ijfans.org For instance, efficient synthetic routes have been developed for 3,4-dihydro-1,4-benzoxazine derivatives with high stereospecificity through methods like Lewis acid-catalyzed ring-opening of aziridines followed by copper(I)-catalyzed intramolecular cyclization. organic-chemistry.org

Palladium-catalyzed reactions, such as the tandem allylic amination/oxa-Michael addition, have been employed to produce chiral 3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazines. organic-chemistry.org Furthermore, synthetic pathways like the Buchwald–Hartwig cross-coupling reaction have been used to create novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffolds, demonstrating their role as versatile synthons. mdpi.com These methods highlight the importance of the benzoxazine (B1645224) core in generating structural diversity and complexity in heterocyclic chemistry. researchgate.net

The 2H-1,4-benzoxazine moiety is frequently used as a precursor for molecules decorated with multiple functional groups. The ability to introduce substituents at various positions on both the benzene (B151609) and oxazine (B8389632) rings allows for the fine-tuning of molecular properties. mdpi.com This strategic functionalization is key to developing compounds for specific applications.

A notable example is the chemoenzymatic synthesis of (S)-(-)-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo-[b] Current time information in Bangalore, IN.acs.orgoxazine. nih.gov This specific derivative is a crucial precursor for Levofloxacin, a widely used antimicrobial agent. nih.gov The synthesis showcases how the benzoxazine structure can be elaborated through a multi-step process to yield a high-value, polyfunctionalized molecule. nih.gov The benzoxazine ring often serves as a rigid scaffold onto which other functional groups can be strategically attached to create compounds with desired therapeutic or material characteristics. mdpi.com

Synthesis of Complex Heterocyclic Compounds

Polymeric and Material Science Applications

In the realm of materials science, 2H-1,4-benzoxazine derivatives are primarily known as monomers for the production of high-performance thermosetting polymers known as polybenzoxazines. wikipedia.orgmdpi.com These materials offer a unique combination of properties that make them superior to traditional phenolic and epoxy resins in many applications. frontiersin.org

Benzoxazine monomers undergo thermal ring-opening polymerization to form highly cross-linked polybenzoxazine networks. wikipedia.orgtechscience.com This curing process is typically initiated by heat and can proceed without the need for additional catalysts, although catalysts are often used to reduce the required temperature. wikipedia.orgfrontiersin.org A significant advantage of this polymerization is that it occurs without the release of volatile byproducts and exhibits near-zero volumetric shrinkage, which is highly beneficial for creating fiber-reinforced composites and precision moldings. wikipedia.orgtechscience.com

The curing mechanism involves the thermal opening of the oxazine ring to generate a reactive carbocation and a phenolic hydroxyl group. techscience.com The newly formed phenolic hydroxyl group can then catalyze the ring-opening of subsequent benzoxazine monomers, creating a complex, cross-linked network. conicet.gov.ar The curing temperature can be significantly lowered by incorporating catalysts, such as Lewis acids, which facilitate the ring-opening reaction. frontiersin.orgnih.gov For example, metal ions like Cu²⁺, Al³⁺, and Fe³⁺ have been shown to effectively catalyze the curing of urushiol-based benzoxazines at temperatures as low as 80°C. frontiersin.orgnih.gov

| Catalyst | Benzoxazine Monomer Type | Curing Conditions | Key Finding | Reference |

|---|---|---|---|---|

| FeCl₃, AlCl₃, CuCl₂ | Urushiol-based benzoxazine | 80°C | Lewis acids significantly lower the curing temperature. Cu²⁺ showed the best performance, coordinating with both oxygen and nitrogen atoms in the polymer. | frontiersin.orgnih.gov |

| None (Thermal Autocatalysis) | p-cresol and aniline (B41778) based (pC-a) | ~250°C (Peak exotherm) | The polymerization of standard benzoxazines often requires high temperatures for the autocatalytic mechanism to proceed efficiently. | acs.org |

| Resorcinol | 2-aminopyridine benzoxazine (PH-2a) | 110°C (Peak exotherm) | A supramolecular hydrogen-bonded system dramatically reduced the ring-opening temperature from 283°C. | acs.org |

The resulting polybenzoxazine thermosets exhibit excellent thermal stability, high char yield, low water absorption, good chemical resistance, and superior mechanical properties. mdpi.comfrontiersin.org

The unique electronic structure of the benzoxazine ring system has led to its exploration in the field of optoelectronics. researchgate.netmdpi.com Dihydro-1,3,2H-benzoxazines are a class of monomers that have been utilized in the production of functional polymers and optoelectronic materials. mdpi.com Benzoxazine-based materials have been reported to exhibit interesting optical phenomena, including photoluminescence, photochromism, and electrochromism. mdpi.com

The flexibility in the molecular design of benzoxazine monomers allows for the synthesis of structures with tailored photophysical properties. mdpi.combohrium.com For instance, novel benzoxazine monomers derived from furfurylamine (B118560) have been synthesized and their photophysical properties investigated, revealing relationships between their molecular structure and their absorption and emission characteristics. mdpi.com Furthermore, 1,3-benzoxazin-4-ones are utilized in the preparation of optoelectronic devices and materials with fluorescence emission properties. mdpi.com This potential stems from the conjugated systems that can be created within the polymer network, making them candidates for applications in sensors, displays, and other light-emitting or light-modulating technologies.

Thermoset Polymer Formulation and Curing Chemistry

Supramolecular Chemistry and Molecular Recognition

The benzoxazine structure contains hydrogen bond donors and acceptors, as well as sites for metal coordination, making it an excellent candidate for applications in supramolecular chemistry and molecular recognition. nih.gov The strategic placement of functional groups on the benzoxazine scaffold allows for the creation of host molecules that can selectively bind to guest ions or molecules. nih.govresearchgate.net

Benzoxazine-based supramolecules have been designed to act as ion sensors. nih.gov For example, a series of benzoxazine monomers demonstrated the ability to extract alkali metal ions, with the complexation event being detectable through changes in UV-Vis absorption spectra. nih.gov The interaction between the benzoxazine and metal ions can involve the oxygen and nitrogen atoms of the oxazine ring acting as coordination sites. nih.gov

Furthermore, supramolecular interactions, particularly hydrogen bonding, are being exploited to control the properties of benzoxazine materials. rsc.orgrsc.org By designing benzoxazine monomers with complementary functional groups, such as carboxylic acids and pyridyl units, strong intermolecular hydrogen bonds can be formed. rsc.orgrsc.org These non-covalent interactions create a supramolecular complex that can significantly influence the material's behavior, such as lowering the thermal curing temperature of the resin. rsc.orgrsc.org This approach has been used to reduce the polymerization temperature of an azobenzene-containing benzoxazine system from approximately 200°C to 150°C. rsc.orgrsc.org

| System | Interaction Type | Effect | Research Focus | Reference |

|---|---|---|---|---|

| Benzoxazine monomers (BM1, BM2, BM3) with alkali metal ions (Na⁺, K⁺, Cs⁺) | Ion-dipole coordination | Formation of metal-benzoxazine complexes detected by UV-Vis spectroscopy. | Demonstrates potential for ion extraction and sensing. | nih.gov |

| Azobenzene carboxylic acid benzoxazine (Azo-COOH BZ) and Azopyridine benzoxazine (Azopy BZ) | Intermolecular hydrogen bonding (COOH•••N-pyridyl) | Reduced curing temperature from ~200°C to 150°C. | Control of polymerization behavior through self-assembly. | rsc.orgrsc.org |

| Azobenzene-based benzoxazine dimer conjugated with a rotaxane | Mechanically interlocked and host-guest chemistry | Creation of a multi-responsive system sensitive to light, metal ions, and shuttling, detectable by fluorescence. | Development of advanced molecular machines. | researchgate.net |

| 2-aminopyridine benzoxazine (PH-2a) and resorcinol | Supramolecular hydrogen bonding | Lowered the ring-opening peak temperature from 283°C to 110°C. | Facilitating low-temperature cross-linking for advanced polybenzoxazines. | acs.org |

Design of Synthetic Receptors

The structural framework of 2H-1,4-benzoxazine derivatives makes them attractive candidates for the design of synthetic receptors. These receptors are molecules engineered to bind specific guest molecules or ions, mimicking the selective recognition seen in biological systems. The development of novel 2-hydroxy-1,4-benzoxazine derivatives through a multicomponent Petasis reaction highlights the synthetic accessibility of this class of compounds. This reaction, involving 2-[(arylmethyl)amino]phenols, arylboronic acids, and glyoxal, catalyzed by pyridinium (B92312) toluene-p-sulfonate, provides a pathway to a variety of substituted benzoxazine structures. researchgate.net The ability to introduce diverse aryl groups allows for the fine-tuning of the electronic and steric properties of the receptor's binding cavity, a crucial aspect in achieving selective recognition.

Furthermore, research into 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as serotonin-3 (5-HT3) receptor antagonists demonstrates the potential of this scaffold in receptor interaction. nih.gov Although focused on a biological receptor, the principles of molecular recognition are transferable. The study revealed that substituents at the 2-position of the 1,4-benzoxazine ring significantly influenced binding affinity, with dimethyl substitution showing the highest affinity. nih.gov This underscores the importance of the benzoxazine core in orienting functional groups for optimal interaction with a target.

Host-Guest Chemistry with Macrocyclic Hosts (e.g., Cucurbiturils)

The interaction of 2H-1,4-benzoxazine derivatives with macrocyclic hosts like cucurbiturils represents an active area of research in supramolecular chemistry. frontiersin.org Cucurbiturils are a family of macrocyclic molecules capable of encapsulating guest molecules within their hydrophobic cavity, leading to the formation of host-guest complexes. researchgate.netrsc.orgrdmodernresearch.com

A study on 3-styryl derivatives of 7-(dialkylamino)-aza-coumarin dyes, which share structural similarities with functionalized benzoxazines, demonstrated that their protonation sites could be altered by complexation with cucurbit uril. frontiersin.org This highlights the ability of the macrocyclic host to influence the chemical properties of the guest molecule. The formation of inclusion complexes with cyclodextrins, another class of macrocyclic hosts, has also been explored for various nitrogen-containing heterocycles, indicating the broad potential for benzoxazine derivatives in this field. chemistry.kz These host-guest interactions can be leveraged to control solubility, stability, and reactivity of the benzoxazine guest.

Application in Molecular Machines (e.g., Rotaxanes)

The unique architecture of 2H-1,4-benzoxazine derivatives has been utilized in the construction of molecular machines, particularly rotaxanes. Rotaxanes are mechanically interlocked molecules composed of a "dumbbell"-shaped molecule threaded through a macrocycle. wikipedia.org The "stoppers" at the ends of the dumbbell prevent the macrocycle from dethreading.

Research has demonstrated the development of multi-responsive rotaxanes by incorporating a benzoxazine dimer structure. chula.ac.thresearchgate.net By using a light-responsive phenol (B47542) in the synthesis of the benzoxazine, a rotaxane system was created that exhibits responsiveness to light and metal ions. The ring-opening of the benzoxazine component can be triggered, and its interaction with metal ions can be modulated, leading to changes in the system's fluorescent properties. chula.ac.th This work showcases the potential of benzoxazine derivatives to act as functional components in stimuli-responsive materials and molecular devices. chula.ac.thresearchgate.net

Catalysis and Ligand Design

The utility of 2H-1,4-benzoxazine derivatives extends to the field of catalysis, where they serve as scaffolds for the development of chiral catalysts and as ligands in metal complexes. Their rigid bicyclic structure and the presence of nitrogen and oxygen atoms make them suitable for coordinating with metal centers and influencing the stereochemical outcome of reactions.

Development of Chiral Catalysts

Chiral 3,4-dihydro-2H-1,4-benzoxazines are important structural motifs in many biologically active compounds. rsc.org Consequently, the development of catalytic methods for their enantioselective synthesis has been a significant focus. Several studies have reported the use of chiral catalysts for the asymmetric hydrogenation of 2H-1,4-benzoxazine derivatives. rsc.orgresearchgate.net

For instance, chiral cationic Ru(η6-cymene)(MsDPEN)(Ar2PO2) systems have been successfully employed for the enantioselective hydrogenation of 3-aryl and 3-styryl-substituted-2H-1,4-benzoxazines, achieving high yields and enantiomeric excesses (up to 99% ee). rsc.org The counteranion was found to play a critical role in achieving high enantioselectivity. rsc.org Similarly, Iridium complexes with chiral phosphine-aminophosphine ligands have proven effective in the asymmetric hydrogenation of 3-aryl-2H-1,4-benzoxazines, demonstrating good enantioselectivities and high catalytic activity. dicp.ac.cn

A transition-metal-free approach has also been developed using a dipeptide-based phosphonium (B103445) salt as a catalyst for the construction of chiral 2H-1,4-benzoxazine scaffolds. rsc.orgresearchgate.net This multicomponent cascade reaction offers an efficient route to these valuable compounds. Furthermore, palladium-catalyzed tandem allylic substitutions using chiral bisphosphorus ligands like WingPhos have been utilized to produce chiral vinyl-substituted dihydro-2H-benzo[b] nih.govrsc.org-oxazines with excellent enantioselectivity. researchgate.netorganic-chemistry.org

Table 1: Examples of Chiral Catalysts Used in the Asymmetric Synthesis of 2H-1,4-Benzoxazine Derivatives

| Catalyst System | Substrate Type | Key Findings |

| Chiral cationic Ru(η6-cymene)(MsDPEN)(Ar2PO2) | 3-Aryl and 3-styryl-substituted-2H-1,4-benzoxazines | High yields and up to 99% ee. Counteranion is crucial for enantioselectivity. rsc.org |

| Ir complexes with chiral phosphine-aminophosphine ligands | 3-Aryl-2H-1,4-benzoxazines | Good enantioselectivities and high catalytic activity. dicp.ac.cn |

| Dipeptide-based phosphonium salt | α-halogenated ketones, ortho-aminophenols, and aldehydes | Transition-metal-free multicomponent cascade reaction for chiral 2H-1,4-benzoxazine scaffolds. rsc.orgresearchgate.net |

| Pd-WingPhos | Vinyl methylene (B1212753) cyclic carbonates | Tandem allylic substitution to produce chiral vinyl-substituted dihydro-2H-benzo[b] nih.govrsc.org-oxazines with excellent ee. researchgate.netorganic-chemistry.org |

Ligands in Metal Complex Synthesis

The coordinating ability of the nitrogen and oxygen atoms within the 2H-1,4-benzoxazine ring system makes these compounds suitable for use as ligands in the synthesis of metal complexes. dicp.ac.cn The development of unsymmetrical hybrid chiral phosphine-aminophosphine ligands derived from 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) for iridium-catalyzed asymmetric hydrogenation is a prime example. dicp.ac.cn These ligands are modular, air and moisture stable, and their electronic and steric properties can be easily tuned, making them highly suitable for asymmetric catalysis.

The synthesis of 2H-benzo[b] nih.govrsc.orgoxazin-3(4H)-one derivatives and their subsequent use in molecular docking studies with E. coli DNA gyrase further illustrates the interaction of these scaffolds with metal-containing active sites. ijpsjournal.com While this is a biological target, the principles of coordination and binding are fundamental to ligand design in inorganic and organometallic chemistry.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Specific Isomers (e.g., 2H-1,4-Benzoxazin-5-amine)

The synthesis of benzoxazine (B1645224) derivatives is an area of continuous innovation, with a growing emphasis on efficiency, sustainability, and regioselectivity to target specific isomers. Traditional methods often involve the cyclization of 2-aminophenols. semanticscholar.orgijsr.net However, future research is trending towards more sophisticated and greener approaches.

One promising strategy is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution that can convert simply-synthesized precursors into complex molecular structures like 2H-1,4-benzoxazin-3(4H)-ones. semanticscholar.orgasianpubs.org This method has proven effective for creating a variety of substituted benzoxazinones and could be further optimized for specific isomers like the 5-amino variant. asianpubs.org Research is ongoing to better understand the reaction mechanisms, particularly for more complex starting materials. asianpubs.org